molecular formula C14H11Cl2NO3S B3122699 N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide CAS No. 303152-40-1

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide

Cat. No.: B3122699
CAS No.: 303152-40-1
M. Wt: 344.2 g/mol
InChI Key: IDUVYRFOWMBTGD-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel hybrid molecules with potential therapeutic applications. It belongs to the benzenesulfonamide class of compounds, which are recognized as the first synthetic chemotherapeutic agents and are known to exhibit a wide spectrum of biological activities . The molecular framework combines an acetylphenyl group with a dichlorobenzenesulfonamide moiety, a structure that is frequently explored as a key pharmacophore in the synthesis of more complex drug candidates . Scientific literature highlights that structurally related sulfonamide derivatives have demonstrated notable biological activities, including antitumor, antibacterial, and antifungal properties . Furthermore, recent research has focused on hybrid compounds incorporating both a 2,4-dichlorobenzenesulfonamide group and other active structures, such as chalcones, which have shown promising anticancer effects on various human cancer cell lines in vitro . These studies underscore the value of the 2,4-dichlorobenzenesulfonamide unit as a building block in the design of new bioactive molecules. This product is intended for research purposes as a chemical intermediate or reference standard in drug discovery and development programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)11-4-2-3-5-13(11)17-21(19,20)14-7-6-10(15)8-12(14)16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUVYRFOWMBTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231107
Record name N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-40-1
Record name N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetylphenyl)-2,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 2,4-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonamide.

    Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to alcohols under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide has been investigated for its potential as an antimicrobial agent . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

  • A recent study evaluated several sulfonamide derivatives, including this compound, against common bacterial strains. The compounds displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antibacterial properties .

Anticancer Research

The compound has also been explored for its anticancer properties . Research indicates that derivatives containing the sulfonamide moiety exhibit cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity

  • In vitro tests demonstrated that this compound derivatives showed significant activity against human cancer cells such as MCF-7 (breast cancer) and AGS (gastric adenocarcinoma). The IC50 values ranged from 0.89 to 9.63 µg/mL, suggesting strong potential for further development as anticancer agents .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity

  • Derivatives of this compound were tested for their ability to inhibit DPPH and ABTS radicals. The results indicated that these compounds possess dose-dependent antioxidant activity, with some derivatives achieving inhibition rates comparable to standard antioxidants .

Industrial Applications

Beyond its biological applications, this compound is utilized in the production of dyes and pigments , leveraging its chemical stability and reactivity. Its incorporation into industrial processes can enhance the performance characteristics of various materials.

Mechanism of Action

The mechanism by which N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, it can inhibit cyclooxygenase (COX) enzymes by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to interact with the enzyme’s active site, blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetylphenyl)benzamide: Shares the acetylphenyl group but lacks the dichlorobenzenesulfonamide moiety.

    2,4-dichlorobenzenesulfonamide: Contains the sulfonamide group but lacks the acetylphenyl group.

Uniqueness

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is unique due to the combination of the acetylphenyl and dichlorobenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit potent enzyme inhibitory properties compared to its individual components.

Biological Activity

N-(2-acetylphenyl)-2,4-dichlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to a dichlorobenzenesulfonamide moiety. This unique combination enhances its reactivity and biological activity. The compound is synthesized through various methods, including the Claisen-Schmidt condensation reaction, which allows for the formation of sulfonamide derivatives with enhanced pharmacological properties .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Anticancer Activity : It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial membrane depolarization. The compound triggers activation of caspases (caspase-8 and -9), which are key players in the apoptotic pathway .
  • Antioxidant Properties : this compound exhibits antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Anticancer Effects

Recent studies have demonstrated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell Line IC50 (µg/mL) Mechanism
HeLa (Cervical)0.89 - 9.63Cell cycle arrest, apoptosis
HL-60 (Leukemia)0.60 - 19.99Apoptosis induction
AGS (Gastric)0.89 - 9.63Mitochondrial depolarization
MCF-7 (Breast)0.60 - 19.99Caspase activation

The compound shows significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent .

Antibacterial and Anti-inflammatory Activity

The antibacterial properties were assessed using minimum inhibitory concentration (MIC) tests against various bacterial strains, yielding MIC values greater than 500 µg/mL for all tested strains, suggesting limited antibacterial efficacy but notable anti-inflammatory effects due to COX inhibition .

Case Studies and Research Findings

  • Cell Cycle Arrest Study : A study demonstrated that this compound significantly increased the percentage of cells in the subG0 phase, indicating substantial apoptosis at concentrations above 5 µg/mL .
  • Mitochondrial Membrane Potential : The compound was found to depolarize mitochondrial membranes in treated cancer cells, a hallmark of early apoptosis. This effect was dose-dependent and more pronounced at higher concentrations .
  • Antioxidant Activity Assessment : The compound exhibited dose-dependent radical scavenging activity against DPPH and ABTS radicals, confirming its potential as an antioxidant agent alongside its anticancer properties .

Q & A

Q. Table 1: Comparison of Synthetic Methods

ReactantsConditionsYieldKey Reference
2,4-Dichlorobenzenesulfonyl chloride + 2-aminoacetophenoneDry pyridine, reflux95%
2-Mercaptobenzenesulfonamide derivativesPTC (e.g., TBAB, CH₂Cl₂/H₂O)53–87%

Advanced: How can reaction conditions be optimized for sulfonamide derivatization?

Methodological Answer:
Optimization strategies include:

  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, pyridine) improve sulfonylation efficiency .
  • Temperature Control: Mild conditions (room temperature to 60°C) reduce side reactions in sensitive substrates .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and acetyl group integration .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX refinement ).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and purity.

Advanced: How are computational methods like DFT applied to analyze structural properties?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311G(d,p) basis sets to optimize geometry and compare with X-ray data .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, van der Waals contacts) .
  • NBO Analysis: Investigate charge distribution and stabilization energies .

Q. Table 2: Key Computational Parameters

ParameterApplicationReference
B3LYP/6-311G(d,p)Geometry optimization
Hirshfeld SurfaceIntermolecular interaction energy

Basic: What assays evaluate the anticancer activity of this compound?

Methodological Answer:

  • In Vitro Cytotoxicity: Test against human cancer cell lines (e.g., NCI-50 panel) using MTT assays .
  • Dose-Response Curves: Determine IC₅₀ values (e.g., compound 4c showed promising activity ).
  • Control Experiments: Include cisplatin or doxorubicin as positive controls.

Advanced: How are molecular docking studies conducted to identify biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes like proteases or kinases (e.g., COVID-19 main protease in ).
  • Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation: Compare docking scores with known inhibitors and validate via MD simulations .

Advanced: How to design analogs for improved bioactivity using SAR studies?

Methodological Answer:

  • Substitution Patterns: Modify the acetylphenyl or dichlorobenzenesulfonamide moieties (e.g., heteroarylpyrazole derivatives ).
  • Bioisosteric Replacement: Replace chlorine with fluorine or methyl groups to enhance binding.
  • Activity Cliffs: Analyze IC₅₀ trends to identify critical substituents (e.g., triazole vs. pyrazole groups ).

Q. Table 3: SAR Insights from Analogous Compounds

SubstituentBiological ActivityReference
PyrazoleImproved CCR4 antagonism
OxadiazoleEnhanced antiproliferative effects

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables like cell line origin, passage number, and serum concentration .
  • Data Normalization: Use Z-score or percent inhibition relative to controls.
  • Meta-Analysis: Compare IC₅₀ ranges from multiple studies (e.g., chalcone-sulfonamide hybrids vs. pyrazole derivatives ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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